3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoromethoxy group and a methyl group, making it a valuable candidate for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine typically involves the introduction of the difluoromethoxy group onto a pyrazole ring. One common method includes the reaction of a pyrazole derivative with a difluoromethylating agent under controlled conditions. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)-1-methyl-1H-pyrazol-5-amine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
3-(Methoxy)-1-methyl-1H-pyrazol-5-amine: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness
3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution in chemical and biological systems .
Properties
Molecular Formula |
C5H7F2N3O |
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Molecular Weight |
163.13 g/mol |
IUPAC Name |
5-(difluoromethoxy)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C5H7F2N3O/c1-10-3(8)2-4(9-10)11-5(6)7/h2,5H,8H2,1H3 |
InChI Key |
SUILQSOEBBGZNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)OC(F)F)N |
Origin of Product |
United States |
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